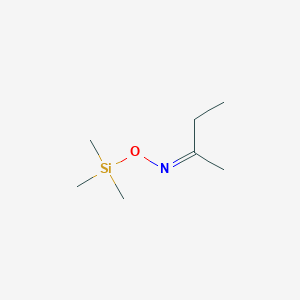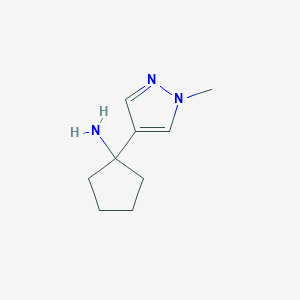![molecular formula C7H8N4O B11918237 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with an amino group at the 6-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with formamide under acidic conditions can lead to the formation of the imidazo[4,5-c]pyridine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino group .
Scientific Research Applications
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-methyl-1H-imidazo[4,5-b]pyridine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
Uniqueness
6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the methyl group at the 1-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-amino-1-methyl-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-11-3-9-6-4(11)2-5(8)10-7(6)12/h2-3H,1H3,(H3,8,10,12) |
InChI Key |
RFOOSKGDFWZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)
